molecular formula C8H8BrNO2S B1428674 Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1220422-12-7

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B1428674
M. Wt: 262.13 g/mol
InChI Key: FFKOQOWUJKHKAM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate” is a chemical compound . It is similar to “Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate” which has a molecular weight of 263.11 .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate” involves heating the compound under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 5-bromopyridine-3-carboxylate” has been analyzed and it has a molecular weight of 216.03 . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, anhydrides react with alcohols to form esters and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “Methyl 5-bromopyridine-3-carboxylate” has a boiling point of 290.9±20.0 °C at 760 mmHg .

Scientific Research Applications

Intramolecular Cyclization

  • Cyclization Reactions: Research has shown the potential of using similar compounds in intramolecular cyclization reactions. For instance, the reaction of certain esters with bases can lead to the formation of cyclized products, which are of significant interest in synthetic chemistry (Remizov, Pevzner, & Petrov, 2019).

Synthesis of Pyridine Derivatives

  • Synthesis of Pyridine Derivatives: Pyridine derivatives have been synthesized using methods that could potentially apply to Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. These methods involve condensation reactions and are important for producing compounds with pharmaceutical relevance (Shtaitz et al., 2020).

Crystal Structure and Cytotoxicity

  • Crystal Structure Analysis and Cytotoxicity Studies: Some studies have focused on the synthesis of novel compounds, including derivatives of pyridine, and their crystal structure analysis. Additionally, these studies assess the cytotoxicity of these compounds, which is crucial for drug development (Huang et al., 2017).

Efficient Synthesis Techniques

  • Efficient Synthesis: Research has been conducted on developing efficient synthesis techniques for related pyridine derivatives, which are important intermediates in pharmaceuticals. This includes exploring various reaction conditions and yields (Hirokawa, Horikawa, & Kato, 2000).

Applications in Organic Chemistry

  • Organic Chemistry Applications: The compound and its derivatives are used in organic synthesis, including Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules (Ahmad et al., 2017).

Enzymatic Resolution

  • Enzymatic Resolution: The enzymatic resolution of related compounds has been studied, highlighting its importance in producing optically active substances, a key aspect in medicinal chemistry (Andzans et al., 2013).

Safety And Hazards

Safety information for similar compounds indicates that they can cause serious eye damage, respiratory irritation, and skin irritation. They are also harmful if swallowed .

Future Directions

The future directions for the study of similar compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . They could also be used as building blocks for the synthesis of other compounds .

properties

IUPAC Name

methyl 5-bromo-2-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-12-8(11)6-3-5(9)4-10-7(6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKOQOWUJKHKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223792
Record name Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

CAS RN

1220422-12-7
Record name Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220422-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(methylthio)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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